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MS049 is a potent and selective inhibitor of protein arginine methyltransferases, specifically targeting PRMT4 and PRMT6. It exhibits IC50 values of 34 nM for PRMT4 and 43 nM for PRMT6, demonstrating significantly higher potency compared to other type I protein arginine methyltransferases. The compound is recognized for its ability to inhibit the methyltransferase activity of these enzymes effectively in cellular assays, which is crucial for understanding their role in various biological processes and diseases .
MS049 acts as a potent and selective inhibitor of enzymes known as Protein Arginine Methyltransferases 4 and 6 (PRMT4 and PRMT6) [, ]. These enzymes play a role in attaching methyl groups to specific amino acids (arginine) in proteins, a process influencing protein function and cellular signaling. By inhibiting PRMT4 and PRMT6, MS049 disrupts this methylation process, potentially leading to altered cellular behavior.
Information regarding the safety profile of MS049 is limited. However, suppliers typically categorize it for research use only, suggesting potential health risks [, ]. Due to the lack of publicly available data, it is crucial to handle MS049 with appropriate caution and following recommended laboratory safety protocols.
MS049 functions primarily through competitive inhibition of the methylation process catalyzed by PRMT4 and PRMT6. In biochemical assays, it has been shown to reduce the methylation levels of specific substrates such as Med12me2a and H3R2me2a in human embryonic kidney cells (HEK293). The mechanism involves binding to the active site of the enzymes, thereby preventing substrate access and subsequent methylation .
The biological activity of MS049 extends beyond mere inhibition of methyltransferase activity. It has been implicated in modulating various cellular processes, including gene expression regulation and cellular signaling pathways. The selective inhibition of PRMT4 and PRMT6 by MS049 can disrupt the methylation patterns associated with transcriptional activation or repression, making it a valuable tool for studying epigenetic modifications in health and disease contexts .
The synthesis of MS049 involves several key steps:
MS049 has several applications in both research and therapeutic contexts:
Studies have shown that MS049 selectively interacts with PRMT4 and PRMT6 without significantly affecting other related enzymes. This selectivity is crucial for minimizing off-target effects in experimental settings, allowing researchers to dissect specific biological pathways influenced by these proteins. Interaction studies indicate that MS049's binding affinity is markedly higher for its intended targets compared to other type I protein arginine methyltransferases .
Several compounds exhibit structural or functional similarities to MS049, but each has unique characteristics:
Compound Name | Target Enzyme(s) | IC50 (nM) | Unique Features |
---|---|---|---|
BIX-01294 | G9a, GLP | 700-1900 | Less selective; broader target range |
Chaetocin | SUV39H1 | 600 | Non-selective; also affects multiple targets |
BRD9539 | G9a | 6300 | Competitive inhibitor; less potent than MS049 |
GSK126 | EZH2 | 300 | Selective for EZH2; distinct target from MS049 |
MS049 stands out due to its high selectivity for PRMT4 and PRMT6, making it a more precise tool for studying the specific roles of these enzymes in cellular processes compared to other similar compounds .
MS049, formally known as N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, represents a potent and selective dual inhibitor of protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [1] [2] [3]. The compound possesses the molecular formula C15H24N2O with a molecular weight of 248.36 daltons in its free base form [10] [31].
The structural architecture of MS049 encompasses several critical functional groups that contribute to its biological activity. The compound features a piperidinylethanamine moiety as its central scaffold, containing an ethylenediamino group that serves as an arginine mimetic [6] [13]. This ethylenediamino functionality forms direct and water-mediated hydrogen bonds with key residues in the arginine binding pockets of target enzymes [13].
The phenylmethoxy substituent attached to the piperidine ring represents another essential structural element. This benzyloxy group, specifically positioned at the 4-position of the piperidine ring, contributes significantly to the compound's potency and selectivity profile [13]. The terminal methylamino group completes the key pharmacophore, providing the necessary interactions for enzyme inhibition [9] [11].
Structural Component | Chemical Formula | Molecular Weight | Role in Activity |
---|---|---|---|
Base Structure | C15H24N2O | 248.36 | Core pharmacophore |
Hydrochloride Salt | C15H24N2O·2HCl | 321.28 | Enhanced solubility |
Ethylenediamino Group | -CH2CH2NH- | - | Arginine mimetic |
Phenylmethoxy Group | -OCH2C6H5 | - | Potency enhancement |
The compound is commonly prepared and utilized as its dihydrochloride salt form, designated as MS049 dihydrochloride, which possesses the molecular formula C15H26Cl2N2O and a molecular weight of 321.29 daltons [3] [19] [33]. This salt formation significantly improves the compound's aqueous solubility characteristics, making it more suitable for biological applications [3].
The synthetic sequence commences with 4-benzyloxypiperidine as the primary starting material [13]. This intermediate undergoes nucleophilic substitution or reductive amination with appropriate amino-containing electrophiles to install the ethylenediamino functionality [13]. The reaction conditions typically employ mild acidic conditions and reducing agents such as sodium borohydride or sodium triacetoxyborohydride [16].
Following the formation of the key carbon-nitrogen bonds, protective group removal under acidic conditions yields the desired amine product [13]. The final step involves salt formation through treatment with hydrochloric acid to produce the stable dihydrochloride salt form [19]. The overall synthetic pathway demonstrates good efficiency and reproducibility, making it suitable for research-scale preparation [13].
Optimization strategies for MS049 synthesis focus on improving reaction yields and reducing synthetic complexity. Alternative synthetic approaches have been explored, including modifications to the reductive amination conditions and the use of different protecting group strategies [13]. The synthetic route has been optimized to achieve consistent yields while maintaining the high purity requirements necessary for biological evaluation [19].
The synthetic methodology has been adapted for the preparation of close structural analogs, facilitating structure-activity relationship studies [13]. This synthetic flexibility has enabled the systematic exploration of different substitution patterns and functional group modifications to optimize the compound's biological properties [6].
Comprehensive structure-activity relationship studies have been conducted to understand the molecular determinants of MS049's potency and selectivity. These investigations focused on three distinct regions of the molecular scaffold: the piperidinylethanamine moiety, the middle linker region, and the aromatic substitution pattern [6] [13] [24].
The ethylenediamino group represents a critical pharmacophore element, with modifications to this region significantly impacting biological activity. Installation of small substituents on the terminal primary amino group, such as the conversion to a secondary methylamino group, maintains similar potency levels for both protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [13]. However, larger substituents, such as ethylamino groups, reduce potency by three to four-fold compared to the parent compound [13].
Modifications to the distance between the two nitrogen atoms in the ethylenediamino chain dramatically affect activity. Increasing the chain length using 1,3-diaminopropyl groups significantly reduces potency, indicating the importance of optimal spatial positioning for enzyme interaction [13]. These findings confirm that the ethylenediamino group functions as an essential arginine mimetic, requiring precise geometric arrangement for effective binding [13].
Structural Modification | PRMT4 IC50 (nM) | PRMT6 IC50 (nM) | Selectivity Impact |
---|---|---|---|
Parent MS049 | 34 ± 10 | 43 ± 7 | Optimal dual activity |
Methylamino variant | 890 ± 140 | 170 ± 39 | Maintained potency |
Ethylamino variant | ~120-400 | ~500-700 | Reduced potency |
Extended linker | >1000 | >1000 | Severely compromised |
Exploration of the piperidine ring system revealed significant structure-activity relationships. Switching the benzyl group from the 4-position to the 3-position of the piperidine ring improved potency for protein arginine methyltransferase 4 while maintaining activity against protein arginine methyltransferase 6 [13]. More dramatically, replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring resulted in enhanced potency for both target enzymes [13].
The aromatic substitution pattern also influences biological activity. The phenylmethoxy group provides optimal interactions within the enzyme binding sites, with modifications to this region affecting both potency and selectivity [13]. The benzyloxy substitution appears to be optimal for achieving the desired dual inhibitory profile against both target methyltransferases [6].
Structure-activity relationship analysis confirmed that MS049 exhibits excellent selectivity over other protein arginine methyltransferases. The compound demonstrates greater than 30-fold selectivity over protein arginine methyltransferase 8 and greater than 300-fold selectivity over protein arginine methyltransferase 1 and protein arginine methyltransferase 3 [3] [12]. This selectivity profile makes MS049 a valuable research tool for investigating the specific biological functions of protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [6] [13].